Psilocybin-d10
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N2O4P |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
[3-[2-[bis(trideuteriomethyl)amino]-1,1,2,2-tetradeuterioethyl]-1H-indol-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i1D3,2D3,6D2,7D2 |
InChI Key |
QVDSEJDULKLHCG-HXOHQZFQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C1=CNC2=C1C(=CC=C2)OP(=O)(O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation Strategies for Psilocybin D10
Chemical Synthesis Methodologies for Deuterated Psilocybin
The chemical synthesis of Psilocybin-d10 is predicated on established routes for tryptamines, adapted to incorporate deuterium (B1214612) atoms at specific positions. The most common labeling pattern for this compound involves the replacement of ten hydrogen atoms on the N,N-dimethylaminoethyl side chain.
Deuterium Atom Placement and Stereochemical Considerations
The specific placement of deuterium in this compound is crucial for its use as an internal standard and for studying metabolic pathways. The d10 designation typically refers to a molecule with deuterium atoms at the following positions: six on the two N-methyl groups (N,N-di(methyl-d3)) and four on the ethyl side chain (-CD2-CD2-) caymanchem.com.
A prevalent method for achieving this is an adaptation of the Speeter-Anthony tryptamine (B22526) synthesis blossomanalysis.comnih.gov. The general process involves:
Acylation: Starting with a protected 4-hydroxyindole, acylation at the 3-position is performed using oxalyl chloride.
Amidation: The resulting acyl chloride is then reacted with deuterated dimethylamine (B145610) (dimethylamine-d6). This step incorporates the first six deuterium atoms, forming a deuterated glyoxalylamide intermediate.
Reduction: The critical step for incorporating the final four deuterium atoms is the reduction of the two carbonyl groups of the glyoxalylamide side chain. A powerful deuterating agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), is used for this transformation . This reduces the amide and ketone functionalities to a -CD₂-CD₂- chain, completing the synthesis of the Psilocin-d10 backbone.
Psilocybin itself is achiral, meaning it does not have stereoisomers. Therefore, stereochemical considerations that are paramount in the synthesis of many other complex molecules are not a primary concern in the synthesis of its deuterated isotopologues like this compound.
Optimization of Phosphorylation Steps in Deuterated Psilocybin Synthesis
The final step in the synthesis of this compound is the phosphorylation of the 4-hydroxy group of the deuterated psilocin intermediate. This step is historically challenging due to the instability of reagents and intermediates diva-portal.org. Several optimized methods have been developed for non-deuterated psilocybin that are directly applicable to Psilocin-d10.
Tetrabenzylpyrophosphate (TBPP): This stable, crystalline reagent provides a more reliable alternative to the original method, which used the unstable O,O-dibenzylphosphoryl chloride. The process generally involves forming the lithium salt of the deuterated psilocin and reacting it with TBPP, followed by debenzylation via catalytic hydrogenation to yield the final product nih.gov.
Direct Phosphorylation with Phosphorus Oxychloride (POCl₃): A significant advancement for large-scale synthesis is the direct phosphorylation of psilocin using phosphorus oxychloride (POCl₃) blossomanalysis.comnih.gov. This method avoids the use of benzyl (B1604629) protecting groups, improving the atom economy and simplifying the process. The deuterated psilocin intermediate can be directly reacted with POCl₃, followed by a controlled hydrolysis to yield this compound blossomanalysis.com. This approach is a key feature of modern, scalable syntheses nih.govacs.org.
Scalable Production Approaches for Isotopic Purity
Recent advancements have enabled the kilogram-scale cGMP (current Good Manufacturing Practices) production of psilocybin, and these processes are adaptable for this compound nih.govgoogle.comwipo.int. The key to scalability lies in developing robust, high-yield reactions that avoid chromatographic purification.
The direct phosphorylation route with POCl₃ is particularly well-suited for large-scale production due to fewer steps and the absence of expensive and difficult-to-handle reagents acs.org. For this compound, ensuring high isotopic purity (≥99% deuterated forms) is paramount caymanchem.comcaymanchem.com. This is achieved by using starting materials with very high deuterium enrichment, such as dimethylamine-d6 and lithium aluminum deuteride-d4 of known isotopic purity. Process control is critical to prevent any H-D exchange during the synthesis and workup phases.
Biocatalytic and Biotechnological Routes for Deuterated Tryptamine Derivatives
Biocatalysis offers an alternative, potentially more sustainable route to producing complex molecules. These methods can be adapted to produce deuterated tryptamine derivatives, which are the precursors to this compound.
One promising strategy involves a hybrid synthetic/biocatalytic route. In this approach, the deuterated Psilocin-d10 intermediate is synthesized chemically as described above. The challenging final phosphorylation step is then performed enzymatically. The kinase enzyme PsiK, from the psilocybin biosynthesis pathway of Psilocybe mushrooms, can efficiently phosphorylate psilocin nih.gov. Using recombinant, E. coli-produced PsiK, this enzymatic step can achieve very high yields (over 88%) under mild, aqueous conditions, avoiding harsh chemical reagents and the need for protecting groups nih.govnih.gov. This chemoenzymatic method combines the precision of chemical synthesis for isotopic labeling with the efficiency and selectivity of biocatalysis.
A fully biotechnological route could involve feeding engineered microorganisms with deuterated precursors. For instance, an E. coli or Saccharomyces cerevisiae strain engineered with the psilocybin biosynthesis gene cluster could be cultured in a medium containing deuterated L-tryptophan nih.gov. The organism's enzymes would then process this labeled precursor to produce deuterated psilocybin. Furthermore, promiscuous enzymes like tryptophan decarboxylase (TDC) from Ruminococcus gnavus can be used in vitro to convert various tryptophan analogs into their corresponding tryptamines, suggesting their utility in converting custom-synthesized deuterated tryptophan into a deuterated tryptamine backbone nih.govnih.gov.
| Method | Key Steps & Reagents | Typical Yield (Analogous Step) | Advantages | Disadvantages |
| Fully Chemical Synthesis | 1. Speeter-Anthony synthesis with dimethylamine-d6 & LiAlD₄2. Direct phosphorylation with POCl₃ | ~31% (for phosphorylation step) acs.org~17% (overall, 5 steps) nih.gov | Precise control over deuterium placement; proven scalability to kg-scale nih.gov. | Requires multiple steps; uses hazardous reagents (LiAlD₄, POCl₃); lower atom economy. |
| Hybrid Synthetic/Biocatalytic | 1. Chemical synthesis of Psilocin-d102. Enzymatic phosphorylation with PsiK | 88.5% (for phosphorylation step) nih.gov | Extremely high yield and selectivity for phosphorylation; avoids harsh reagents and heavy metals in the final step nih.gov. | Requires production and purification of the enzyme; less established at industrial scale compared to fully chemical routes. |
| Biotechnological (Proposed) | Feeding engineered E. coli with deuterated L-tryptophan | N/A (process dependent) | Potentially sustainable and cost-effective at scale; one-pot conversion from a simple precursor. | Deuterium scrambling possible; requires optimization of precursor uptake and metabolic flux; separation from complex media. |
Advanced Analytical Quantification and Characterization Utilizing Psilocybin D10
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) is a cornerstone for identifying and quantifying chemical compounds. The incorporation of deuterium (B1214612) atoms into psilocybin to create Psilocybin-d10 provides a distinct mass signature, enabling its differentiation from the native compound, which is essential for accurate quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Psilocybin and Metabolites
LC-MS/MS is a highly sensitive and selective technique widely adopted for the quantification of pharmaceuticals and their metabolites in biological fluids such as plasma, serum, and urine. Method development for this compound and its related compounds, including psilocin, involves optimizing chromatographic separation and mass spectrometric detection parameters. Research has demonstrated the successful application of LC-MS/MS for quantifying psilocin using Psilocin-d10 as an internal standard, with methods achieving rapid analysis times and high sensitivity cerilliant.comrestek.comresearchgate.netresearchgate.netd-nb.infonih.govoup.comsciex.comchromatographyonline.comsigmaaldrich.com.
A typical LC-MS/MS approach involves sample preparation, such as protein precipitation or solid-phase extraction, followed by chromatographic separation on a reversed-phase column (e.g., C18 or Biphenyl) using a gradient elution with mobile phases typically composed of aqueous buffers (like ammonium (B1175870) formate (B1220265) with formic acid) and organic solvents (like acetonitrile) restek.comresearchgate.netresearchgate.netd-nb.infonih.govsciex.comchromatographyonline.combiopharmaservices.comdiva-portal.org. Detection is usually performed in positive ion mode using Multiple Reaction Monitoring (MRM) to target specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, ensuring high specificity and minimizing interference researchgate.netd-nb.infosciex.comchromatographyonline.combiopharmaservices.comsciex.com. For instance, methods have been developed for psilocin and psilocybin in urine, plasma, and mushroom matrices, often employing Psilocin-d10 and Psilocybin-d4 as internal standards restek.comresearchgate.netnih.govoup.comsciex.comsigmaaldrich.combiopharmaservices.comsciex.com. The development aims to achieve linear calibration curves, low limits of detection (LOD) and quantification (LOQ), and acceptable accuracy and precision researchgate.netd-nb.infonih.govsciex.comchromatographyonline.comsciex.comsigmaaldrich.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Tryptamines
While LC-MS/MS is prevalent for psilocybin and its metabolites, GC-MS can also be utilized for the analysis of tryptamines, which include psilocin cerilliant.comresearchgate.netcaymanchem.comnih.govscispace.comcaymanchem.com. However, psilocybin itself is not ideal for direct GC analysis due to its polarity and thermal instability, often requiring derivatization to enhance volatility and thermal stability researchgate.netrsc.org. Deuterated tryptamines, such as Tryptamine-d4, are employed as internal standards in GC-MS for the quantification of tryptamine (B22526) and related compounds nih.govscispace.comcaymanchem.com. For example, a highly sensitive method for tryptamine detection in tissue utilizes negative ion chemical ionization GC-MS with a deuterated internal standard, converting the amine into a perfluorinated derivative for detection nih.gov. Research on other tryptamines also highlights the use of deuterated standards in GC-MS for accurate quantification, where the deuterated analog co-elutes with the native compound and is distinguished by its mass scispace.commonadlabtech.comscioninstruments.com.
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is crucial for accurate mass determination and elemental composition analysis, making it indispensable for assessing the isotopic purity of deuterated standards like this compound nih.govrsc.orgresearchgate.netsciex.com. Isotopic purity refers to the proportion of molecules containing the specified number of deuterium atoms, and it is critical for the reliability of internal standards. HRMS, often coupled with techniques like Electrospray Ionization (ESI-HRMS), allows for the precise measurement of isotopolog ions (e.g., D0 to D10 for this compound) nih.govrsc.orgresearchgate.net.
Methods have been developed to rapidly characterize the isotopic purity of deuterium-labeled compounds using ESI-HRMS, which involves assigning and distinguishing H/D isotopolog ions nih.govresearchgate.net. These methods are rapid, highly sensitive, require minimal sample volume, and can be cost-effective nih.govresearchgate.net. By analyzing the relative abundance of these isotopolog ions, the percentage of isotopic purity can be calculated with high accuracy, ensuring that the standard meets the required specifications for quantitative analysis nih.govrsc.orgresearchgate.net. For this compound, ensuring a high degree of deuteration (e.g., ≥99% deuterated forms) is paramount for its effectiveness as an internal standard caymanchem.comlgcstandards.com.
Internal Standard Applications in Bioanalytical Assays
The primary role of this compound in bioanalytical assays is as a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are essential for compensating for variations that occur during sample preparation, injection, chromatographic separation, and ionization in mass spectrometry, thereby improving the accuracy and precision of quantitative measurements monadlabtech.comscioninstruments.comclearsynth.comwisdomlib.orgtexilajournal.comtandfonline.comwuxiapptec.comwaters.comcerilliant.com.
Compensation for Matrix Effects in Complex Biological Samples
Complex biological matrices (e.g., plasma, urine) contain numerous endogenous compounds that can co-elute with the analyte and interfere with the ionization process in mass spectrometry. This phenomenon, known as matrix effect, can lead to ion suppression or ion enhancement, significantly impacting the accuracy of quantification tandfonline.comwuxiapptec.comwaters.comnih.govoup.com. Deuterated internal standards like this compound are designed to mimic the chemical and physical properties of the analyte, including their behavior during sample preparation and chromatographic elution scioninstruments.comtexilajournal.comtandfonline.comwuxiapptec.com.
By co-eluting with the analyte, the deuterated standard experiences similar matrix effects. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out the impact of matrix effects scioninstruments.comclearsynth.comtexilajournal.comtandfonline.comwuxiapptec.comwaters.comnih.govoup.com. This compensation is critical for obtaining reliable quantitative data from biological samples, where matrix variability is high tandfonline.comwaters.comnih.govoup.com. For instance, studies have shown that while some deuterated standards may exhibit slight differences in retention time or matrix effects compared to the analyte, a well-chosen SIL-IS generally provides effective compensation wuxiapptec.comwaters.comnih.gov.
Enhancement of Analytical Precision and Accuracy in Quantitative Studies
The use of an internal standard, particularly a stable isotope-labeled one like this compound, fundamentally enhances the precision and accuracy of quantitative analytical methods monadlabtech.comscioninstruments.comclearsynth.comwisdomlib.orgtexilajournal.comwuxiapptec.comwaters.com. By normalizing variations in sample handling, instrument performance, and ionization efficiency, the internal standard reduces the variability of the measured signal. This leads to lower relative standard deviations (RSDs) and improved accuracy, ensuring that the reported concentrations are closer to the true values monadlabtech.comscioninstruments.comtexilajournal.comwuxiapptec.com.
For example, research has indicated that using deuterated standards can overcome challenges related to accuracy and precision often encountered with common internal standards, especially in complex matrices texilajournal.com. The peak area ratio of the analyte to the internal standard is used for quantification, which helps to correct for fluctuations in injection volume, detector response, and sample preparation recovery monadlabtech.comscioninstruments.com. This approach is vital for bioanalytical assays where high precision and accuracy are required for pharmacokinetic studies, clinical toxicology, and forensic analysis cerilliant.comrestek.comresearchgate.netd-nb.infonih.govbiopharmaservices.comsciex.comwisdomlib.orgwiley.com. The selection of an appropriate deuterated standard, ensuring high isotopic purity and minimal cross-talk, is key to achieving these analytical improvements caymanchem.comnih.govrsc.orgresearchgate.netwuxiapptec.comcerilliant.com.
Mechanistic Investigations of Biotransformation Employing Psilocybin D10
Quantitative Assessment of Metabolic Flux in Preclinical Models
The accurate quantification of drug metabolites and their formation rates is crucial for understanding biotransformation pathways and predicting pharmacokinetic profiles in preclinical research. Psilocybin, a prodrug that is rapidly dephosphorylated to its active metabolite psilocin, undergoes significant biotransformation. To precisely measure these metabolic processes in preclinical models, stable isotope-labeled internal standards are indispensable. Psilocybin-d10 serves this critical role, enabling robust quantitative analysis, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) sigmaaldrich.com.
Role of this compound as an Internal Standard
This compound, a deuterated analog of psilocybin, is synthesized with a specific number of deuterium (B1214612) atoms incorporated into its molecular structure. This isotopic labeling makes it chemically identical to native psilocybin but distinguishable by mass spectrometry. In quantitative assays, a known amount of this compound is added to biological samples (e.g., plasma, tissue homogenates, cellular extracts) at the beginning of the sample preparation process. During LC-MS/MS analysis, this compound co-elutes with native psilocybin and psilocin, undergoing similar extraction, ionization, and detection efficiencies. By comparing the signal intensity of the endogenous or spiked psilocybin and psilocin to that of this compound, researchers can accurately determine the precise concentrations of these compounds, correcting for variations introduced during sample handling, matrix effects, and instrument performance sigmaaldrich.com. This precision is paramount for assessing metabolic flux, which refers to the rate at which a substrate is converted into a product.
Preclinical Models and Methodologies
Quantitative assessment of psilocybin's metabolic flux in preclinical settings commonly utilizes in vitro systems such as human liver microsomes (HLM), S9 fractions, or hepatocytes, as well as in vivo studies in animal models like rodents frontiersin.orgnih.govresearchgate.net. These systems allow for the controlled study of enzymatic dephosphorylation of psilocybin to psilocin and the subsequent metabolic pathways of psilocin, including glucuronidation and oxidative metabolism frontiersin.orgnih.govmedtextpublications.comcambridge.org.
The typical workflow involves:
Incubation: Preclinical biological matrices are incubated with psilocybin under controlled conditions (temperature, pH, cofactors).
Quenching: The metabolic reaction is stopped at specific time points.
Sample Preparation: A known quantity of this compound is added, followed by extraction (e.g., liquid-liquid extraction or protein precipitation).
LC-MS/MS Analysis: The extracted samples are analyzed using LC-MS/MS, which separates and detects psilocybin, psilocin, their metabolites, and the internal standard (this compound).
Measuring Metabolic Flux: Psilocybin to Psilocin Conversion
The primary metabolic transformation of psilocybin in vivo and in many in vitro systems is its dephosphorylation to psilocin frontiersin.orgmedtextpublications.comcambridge.orgnih.gov. Quantifying the rate of this conversion is a key measure of metabolic flux. By using this compound as an internal standard, researchers can accurately track the disappearance of psilocybin and the appearance of psilocin over time. This data allows for the determination of kinetic parameters such as the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzymes responsible for psilocybin dephosphorylation, providing critical insights into the efficiency and capacity of this biotransformation step.
Representative Data in Metabolic Assays
In a typical in vitro metabolic stability assay using liver microsomes, the quantitative data obtained with the aid of this compound would enable the construction of concentration-time profiles for psilocybin and psilocin. These profiles directly illustrate the metabolic flux.
| Time (min) | Psilocybin Concentration (ng/mL) | Psilocin Concentration (ng/mL) |
| 0 | 100.0 | 0.5 |
| 15 | 75.3 | 15.2 |
| 30 | 50.1 | 35.8 |
| 60 | 25.5 | 65.1 |
| 120 | 10.2 | 80.5 |
Table 1: Representative quantitative assessment of psilocybin to psilocin conversion in an in vitro metabolic system over 120 minutes. Concentrations are accurately determined using this compound as an internal standard.
The data in Table 1 demonstrates a clear metabolic flux, showing a decrease in psilocybin concentration from 100.0 ng/mL at baseline to 10.2 ng/mL after 120 minutes, concurrently with an increase in psilocin concentration from 0.5 ng/mL to 80.5 ng/mL. This quantitative assessment, facilitated by the use of an internal standard like this compound, provides the foundation for understanding the rate-limiting steps in psilocybin's biotransformation and its subsequent disposition. Further analysis of such data can yield half-life values for psilocybin and formation rates for psilocin, contributing to a comprehensive understanding of its metabolic fate in preclinical models.
Pharmacokinetic Modeling and Disposition Analysis Supported by Psilocybin D10
Preclinical Pharmacokinetic Profiling Using Deuterated Internal Standards
The use of deuterated internal standards is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate pharmacokinetic profiling. Psilocybin-d10 and its metabolite analog, psilocin-d10, are employed to ensure the precision and reliability of quantitative assays in preclinical animal models. These standards co-elute with the analytes of interest but are distinguished by their higher mass, correcting for variations in sample preparation and instrument response.
Preclinical studies in animal models, such as rats and mice, are crucial for understanding the absorption dynamics of psilocybin and its deuterated analogs. Following oral administration, psilocybin, a prodrug, is rapidly dephosphorylated to its active metabolite, psilocin. nih.govnih.gov Studies on deuterated psilocybin analogs, such as CYB003, have been conducted to compare their pharmacokinetic profiles to the original compound.
In male Sprague-Dawley rats, a deuterated psilocybin analog demonstrated a shorter time to reach maximum plasma concentration (Tmax) compared to psilocybin, suggesting faster absorption. cybin.com This more rapid onset of action is a key objective in the development of new psychedelic therapies. cybin.com The use of deuterated internal standards in these studies allows for the precise measurement of plasma concentrations over time, which is essential for constructing accurate pharmacokinetic models.
Table 1: Comparative Oral Pharmacokinetic Parameters of a Deuterated Psilocybin Analog (CYB003) and Psilocybin in Rats cybin.com
| Parameter | CYB003 | Psilocybin |
| Tmax (hr) | 0.5 | 0.5 |
| AUC (hr*ng/mL) for Psilocin | 50.4 | 39.1 |
| T½ (hr) for Psilocin | 0.95 | 1.11 |
AUC: Area Under the Curve; Tmax: Time to Maximum Concentration; T½: Half-life.
Understanding the distribution of a drug within the body is critical to assessing its efficacy and potential off-target effects. Deuterated analogs of psilocybin have been instrumental in studies examining tissue distribution, particularly penetration of the blood-brain barrier, which is essential for the psychoactive effects of psilocin.
Studies in rats have shown that a deuterated psilocybin analog resulted in greater brain penetration of its active metabolite compared to psilocin derived from the administration of standard psilocybin. cybin.com This enhanced distribution to the central nervous system could potentially lead to more consistent therapeutic effects. The extensive volume of distribution observed in pharmacokinetic studies of psilocybin and its metabolites suggests significant tissue distribution. nih.govelsevierpure.com The precise quantification afforded by deuterated internal standards is vital for determining these distribution patterns accurately.
The elimination half-life and routes of excretion are key pharmacokinetic parameters that determine the duration of a drug's effect. Psilocin, the active metabolite of psilocybin, is primarily metabolized in the liver and excreted via the kidneys. nih.govfrontiersin.org A major metabolic pathway is glucuronidation, with psilocin-O-glucuronide being a primary urinary metabolite. nih.gov Another significant metabolite is 4-hydroxyindole-3-acetic acid (4-HIAA). frontiersin.org
Studies with deuterated psilocybin analogs have indicated a shorter elimination half-life for the resulting psilocin compared to that from standard psilocybin, suggesting a shorter duration of action. cybin.com This could be advantageous in a clinical setting, potentially reducing the time patients need to be monitored. cybin.com Renal excretion is a primary route of elimination, with studies showing that a percentage of the administered dose is excreted in the urine as both free psilocin and its glucuronide conjugate. nih.govnih.gov
Development of Physiologically Based Pharmacokinetic (PBPK) Models for Deuterated Psilocybin and Psilocin
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to predict the ADME of a drug in different species and populations. These models integrate physiological, biochemical, and drug-specific parameters to simulate the concentration-time profiles of a compound in various tissues. nih.gov
PBPK models for psilocybin and its active metabolite psilocin have been developed for mice, rats, and humans. nih.govf1000research.comresearchgate.net These models typically consist of multiple compartments representing different organs and tissues, such as the brain, liver, and kidneys. nih.gov They aim to characterize the disposition of psilocin, including its distribution to the brain, the target organ. nih.gov While specific PBPK models for this compound are not extensively published, the data generated from preclinical studies using deuterated analogs are crucial for refining and validating these models. The improved pharmacokinetic profiles of deuterated analogs, such as faster onset and shorter duration, can be incorporated into PBPK models to better predict their behavior in humans and guide clinical trial design. cybin.comnih.gov
Bioanalytical Methodological Support for Pharmacokinetic Study Design
The design and execution of robust pharmacokinetic studies rely heavily on sensitive and specific bioanalytical methods. For psilocybin and its metabolites, which can be unstable and present in low concentrations in biological matrices, LC-MS/MS is the preferred analytical technique. nih.govresearchgate.netnih.govnih.gov
Deuterated internal standards, such as this compound and Psilocin-d10, are essential for the validation and application of these methods. biopharmaservices.comresearchgate.net They are added to biological samples at a known concentration at the beginning of the sample preparation process. By comparing the mass spectrometric signal of the analyte to that of the deuterated internal standard, variations in extraction efficiency, matrix effects, and instrument response can be compensated for, leading to highly accurate and precise quantification. restek.com The development of these reliable bioanalytical methods is a prerequisite for conducting the pharmacokinetic studies necessary to characterize novel deuterated psilocybin analogs and to support their clinical development. biopharmaservices.comonlinepharmacytech.info
Exploration of Receptor Interactions and Neuroplasticity Mechanisms Using Deuterated Probes
Quantitative Assessment of Serotonin (B10506) Receptor Binding Affinity and Efficacy with Deuterated Analogs (as internal standards)
The precise quantification of psilocin, the active metabolite of psilocybin, is essential for understanding its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its primary psychedelic effects acs.orgnih.govresearchgate.net. Psilocybin-d10 serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods designed for this purpose sciex.comwiley.comcaymanchem.comnih.govcaymanchem.comcaymanchem.com. By using this compound, researchers can accurately determine the binding affinity and efficacy of psilocin by compensating for variations in sample preparation, extraction efficiency, and instrument response. This allows for a more robust quantitative assessment of how psilocin interacts with its target receptors in various biological samples sciex.comwiley.comnih.gov. For instance, methods have been developed with limits of detection as low as 1 ppb for psilocybin and 0.1 ppb for psilocin in mushroom matrices, utilizing deuterated internal standards sciex.com. Similarly, in whole blood analysis, deuterated psilocin (psilocin-d10) was used as an internal standard, with its concentration adjusted to ensure a balanced response ratio between the analyte and the standard wiley.com.
Investigations of Cellular and Synaptic Plasticity in in vitro Neural Models
Deuterated psilocybin and psilocin are employed to facilitate quantitative studies of neuroplasticity in cellular and synaptic models. These probes enable researchers to accurately measure the molecular changes associated with psilocybin's effects on neural circuits.
While direct studies using this compound specifically for neurotrophic factor analysis are not extensively detailed in the provided search results, the general principle of using deuterated standards for quantification applies. Research indicates that psilocybin and related compounds can promote neuroplasticity, potentially through mechanisms involving neurotrophic factors like BDNF and its receptor TrkB issup.netugent.begoogle.com. Deuterated analogs would be critical for accurately quantifying changes in the expression and signaling pathways of these factors in response to psilocybin or its derivatives in in vitro neural models. This would involve using this compound as an internal standard during mass spectrometry-based proteomic or gene expression analysis to precisely measure the levels of specific neurotrophic factors or their signaling molecules.
Psilocybin has been shown to induce rapid and persistent growth of dendritic spines in the frontal cortex of mice, suggesting a direct impact on synaptic plasticity nih.govnih.govbiorxiv.org. To quantify these structural changes in dendritic spine density and morphology, deuterated psilocybin or psilocin would serve as essential internal standards in LC-MS/MS or GC-MS analyses of biological samples. These techniques allow for the precise measurement of psilocin levels in neural tissue or cell cultures, correlating them with observed changes in dendritic spine dynamics. For example, studies investigating the effects of psilocybin on synaptic rewiring would rely on accurate quantification of the compound's presence to establish dose-response relationships for neuroplastic effects nih.govnih.govbiorxiv.org.
Neurochemical Signaling Systems Probed with Deuterated Psilocybin and Psilocin (for quantification purposes)
Deuterated psilocybin and psilocin are vital for quantifying neurochemical signaling systems. Their primary use is as internal standards in analytical methods, particularly LC-MS/MS, to accurately measure the concentrations of psilocybin and psilocin in biological fluids such as blood, plasma, and urine sciex.comwiley.comsciex.comresearchgate.net. These methods are crucial for pharmacokinetic studies and for understanding the temporal dynamics of psilocin in the body, which in turn informs its neurochemical effects sciex.comwiley.comresearchgate.net. For instance, a method was developed for quantifying psilocin in whole blood using SPE and LC-MS/MS, employing psilocin-d10 as an internal standard wiley.com. Similarly, other studies utilize deuterated psilocin and psilocybin for quantification in plasma and mushroom matrices, respectively, to ensure accurate analytical results sciex.comsciex.comresearchgate.net.
Genomic and Proteomic Profiling in Response to Tryptamine (B22526) Analogs (quantification of endogenous compounds with deuterated standards)
In the context of genomic and proteomic profiling, deuterated standards like this compound are indispensable for the accurate quantification of endogenous compounds or changes in gene and protein expression. While specific studies detailing this compound's use in broad genomic/proteomic profiling are not explicitly found, its role as a quantitative tool is well-established. For example, in studies investigating the effects of tryptamine analogs on cellular pathways, researchers would use this compound as an internal standard in mass spectrometry-based assays to quantify specific proteins, peptides, or metabolites affected by the treatment. This allows for a precise measurement of changes in gene expression (e.g., mRNA levels via RT-PCR) or protein abundance (via mass spectrometry) in response to psilocybin or related compounds, providing a more comprehensive understanding of their molecular impact google.com.
Future Directions and Emerging Research Avenues for Psilocybin D10
Application in Quantitative Systems Pharmacology (QSP) and Translational Research Methodologies
Quantitative Systems Pharmacology (QSP) models aim to predict drug responses by integrating pharmacokinetic (PK) and pharmacodynamic (PD) data with biological system knowledge. Psilocybin-d10 is crucial for generating the precise PK data required to build these predictive models. By acting as an internal standard in LC-MS/MS analyses, it corrects for variations in sample preparation and instrument response, ensuring the accuracy of measured psilocybin and metabolite concentrations restek.comwiley.comnih.gov. This accuracy is vital for translational research, which seeks to bridge findings from preclinical studies to human clinical trials. This compound enables researchers to establish reliable dose-exposure relationships across species, thereby improving the predictive power of QSP models for human physiology and therapeutic outcomes. This rigorous quantitative approach is essential for understanding how psilocybin's effects translate from laboratory settings to real-world therapeutic applications.
Advancements in in vivo Microdialysis and Mass Spectrometry Imaging with Deuterated Standards
The use of in vivo microdialysis coupled with mass spectrometry allows for the real-time monitoring of neurochemical concentrations directly within living organisms. Deuterated standards like this compound are indispensable for accurate quantification in the complex biological matrices obtained through microdialysis, compensating for potential matrix effects and extraction inefficiencies restek.comwiley.comnih.gov. Looking forward, this compound can also be integrated into Mass Spectrometry Imaging (MSI) workflows. MSI provides spatial information about drug distribution within tissues, and the use of deuterated standards enhances the quantitative accuracy of these spatial maps. This would allow researchers to visualize the precise distribution of psilocybin and its metabolites within specific brain regions or organs, offering unprecedented insights into their mechanisms of action and tissue-specific effects.
Development of Next-Generation Deuterated Probes for Enhanced Mechanistic Elucidation
Future research may involve the synthesis of novel, next-generation deuterated psilocybin probes. These could include compounds with specific isotopic labeling patterns designed to track metabolic pathways more comprehensively or to serve as ligands in advanced receptor-binding assays. For instance, probes with multiple deuterium (B1214612) labels at different molecular sites could enable the simultaneous tracking of various metabolic transformations or the differentiation of closely related metabolites. Such sophisticated tools would be instrumental in dissecting the intricate molecular mechanisms underlying psilocybin's pharmacological effects, potentially identifying novel therapeutic targets or understanding resistance mechanisms.
Role in Harmonizing Global Analytical Protocols for Tryptamine (B22526) Research
The increasing global interest in psilocybin and other tryptamines necessitates standardized analytical methods to ensure data comparability and reproducibility across different research institutions and regulatory bodies. This compound, as a well-characterized and commercially available deuterated internal standard, plays a critical role in this harmonization process. Its consistent use in quantitative assays, such as LC-MS/MS, helps to standardize measurements of psilocybin and its metabolites in various biological samples like urine, plasma, and blood restek.comwiley.comnih.gov. This standardization is crucial for inter-laboratory comparisons, the validation of analytical methods, and the establishment of reliable reference standards for forensic and clinical toxicology, thereby fostering a more cohesive and reliable body of global research on tryptamines.
Q & A
Q. How can literature reviews for this compound studies systematically address knowledge gaps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
